

analytical techniques for the characterization of pyrazole carboxylic acids

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Compound of Interest

Compound Name: *3-phenyl-1H-pyrazole-5-carboxylic acid*

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An Application Note on Analytical Techniques for the Characterization of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2][3] Their synthesis and subsequent application in fields like drug development necessitate rigorous characterization to confirm their identity, purity, and structural integrity.[4][5] This document provides a comprehensive overview of key analytical techniques and detailed protocols for the robust characterization of these compounds. The methods covered include spectroscopic techniques (NMR, IR, Mass Spectrometry), chromatographic methods (HPLC), and thermal analysis (DSC, TGA), providing a multi-faceted approach to structural elucidation and quality control.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of newly synthesized pyrazole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure and connectivity of atoms. Both ^1H and ^{13}C NMR are essential for confirming the arrangement of substituents on the pyrazole ring and the presence of the carboxylic acid group.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or MeOD). DMSO-d_6 is often preferred due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like those in COOH and N-H groups.[\[2\]](#)
- Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[\[2\]](#)
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set a spectral width of approximately 16 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set a spectral width of approximately 220 ppm.
 - A higher number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d_6 at 39.52 ppm).

Data Presentation: Typical NMR Chemical Shifts (δ) in ppm

Functional Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Notes
Carboxylic Acid (-COOH)	12.0 - 13.0 (broad singlet)	160 - 185	The acidic proton signal can be broad and may exchange with water.
Pyrazole Ring N-H	11.0 - 14.0 (broad singlet)	N/A	Signal is often broad and its position is concentration/solvent dependent.
Pyrazole Ring C-H	6.0 - 8.5	100 - 150	The specific shifts depend on the position and nature of substituents on the ring.
Alkyl Substituents (e.g., -CH ₃)	2.1 - 2.5	9 - 15	Chemical shifts for substituents on the pyrazole ring. [6]

Note: Data synthesized from various sources including[\[7\]](#),[\[6\]](#), and[\[2\]](#).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole carboxylic acids, it is particularly useful for confirming the presence of the carboxylic acid O-H and C=O bonds, as well as vibrations from the pyrazole ring.[\[1\]](#)[\[8\]](#)

Experimental Protocol: FTIR (KBr Pellet)

- **Sample Preparation:** Grind 1-2 mg of the solid pyrazole carboxylic acid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
- Spectrum Recording: Record the spectrum, typically over a range of 4000-400 cm^{-1} , and collect an appropriate number of scans (e.g., 16-32) for a good quality spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted.

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group Vibration	Wavenumber Range (cm ⁻¹)	Intensity	Notes
O-H Stretch (Carboxylic Acid)	3300 - 2500	Strong, Very Broad	This broadness is due to hydrogen bonding. [8][9]
N-H Stretch (Pyrazole)	~3150	Medium, Broad	Often overlaps with the O-H and C-H stretching bands.
C-H Stretch (Aromatic/Ring)	3100 - 3000	Medium	
C=O Stretch (Carboxylic Acid)	1760 - 1690	Strong	A key indicator of the carboxylic acid group. [9]
C=N and C=C Stretch (Ring)	1560 - 1460	Medium-Strong	Corresponds to the pyrazole ring vibrations.[8][10]
C-O Stretch (Carboxylic Acid)	1320 - 1210	Medium-Strong	
O-H Bend (Carboxylic Acid)	1440 - 1395 & 950 - 910	Medium, Broad	The out-of-plane bend around 950-910 cm ⁻¹ is characteristic of dimeric carboxylic acids.[9]

Note: Data compiled from general spectroscopy resources and specific studies on pyrazoles.[8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its elemental composition and structural features. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS) are commonly used.[4][12][13]

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the pyrazole carboxylic acid (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:**
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire spectra in both positive and negative ion modes to identify the protonated molecule $[\text{M}+\text{H}]^+$ and the deprotonated molecule $[\text{M}-\text{H}]^-$, respectively. Negative mode is often highly effective for carboxylic acids.[\[14\]](#)
 - For structural confirmation, perform tandem MS (MS/MS) experiments on the parent ion to observe characteristic fragmentation patterns.

Data Presentation: Common Mass Spectrometry Observations

Ion Type	Observation	Significance
$[\text{M}-\text{H}]^-$	Deprotonated molecule	Confirms molecular weight (Negative ESI mode).
$[\text{M}+\text{H}]^+$	Protonated molecule	Confirms molecular weight (Positive ESI mode).
$[\text{M}-\text{H}_2\text{O}]^{+/-}$	Loss of water	Common fragmentation for molecules with hydroxyl groups.
$[\text{M}-\text{CO}_2\text{H}]^+$ or $[\text{M}-\text{CO}_2]^-$	Loss of carboxylic group	A characteristic fragmentation of carboxylic acids.

Note: Fragmentation patterns are highly structure-dependent.[\[13\]](#)[\[14\]](#)

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of pyrazole carboxylic acids and for separating them from reaction intermediates and byproducts.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of pyrazole carboxylic acids due to their polar nature.

Experimental Protocol: RP-HPLC

- Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 μ m particle size), and an autosampler.[\[15\]](#)
- Mobile Phase Preparation:
 - Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[\[15\]](#)[\[16\]](#)
 - Solvent B: Acetonitrile or Methanol.
- Chromatographic Conditions:
 - Mode: Isocratic or Gradient elution. A typical gradient might be 10% B to 90% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.[\[15\]](#)
 - Column Temperature: 25 °C.[\[15\]](#)
 - Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 210, 254, or 280 nm).
 - Injection Volume: 5-10 μ L.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 μ m syringe filter before injection.

Data Presentation: Typical HPLC Parameters

Parameter	Typical Value/Condition
Column	Reversed-Phase C18, C8
Mobile Phase	Acetonitrile/Water or Methanol/Water with acid modifier (Formic, Acetic, or Phosphoric Acid)[16]
Detection	UV at 210-280 nm[15]
Purity Assessment	Determined by the area percentage of the main peak relative to the total peak area.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability, melting point, and decomposition profile of the compound.[17][18]

Experimental Protocol: DSC and TGA

- Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
- Sample Preparation: Accurately weigh 3-5 mg of the pyrazole carboxylic acid sample into an aluminum or ceramic pan.
- TGA/DSC Conditions:
 - Atmosphere: Heat the sample under a controlled atmosphere, typically inert nitrogen, at a flow rate of 50-100 mL/min.
 - Heating Rate: A linear heating rate of 10 °C/min is standard.
 - Temperature Range: Heat from ambient temperature to a temperature beyond the decomposition point (e.g., 30 °C to 600 °C).

Data Presentation: Interpreting Thermal Analysis Data

Technique	Event	Typical Temperature Range (°C)	Information Obtained
DSC	Melting	100 - 300+	Sharp endothermic peak indicating the melting point (a measure of purity). [18]
DSC	Decomposition	>200	Broad endothermic or exothermic peaks associated with sample degradation.
TGA	Dehydration	< 150	Weight loss corresponding to the removal of water molecules.
TGA	Decomposition	>200	Significant weight loss indicating the thermal decomposition of the compound. [18] [19]

Definitive Structural Confirmation

Single-Crystal X-ray Diffraction

For crystalline solids, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[\[20\]](#)[\[21\]](#)[\[22\]](#) This technique requires the growth of a suitable single crystal, which can sometimes be challenging.

Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process and the relationship between different analytical techniques.

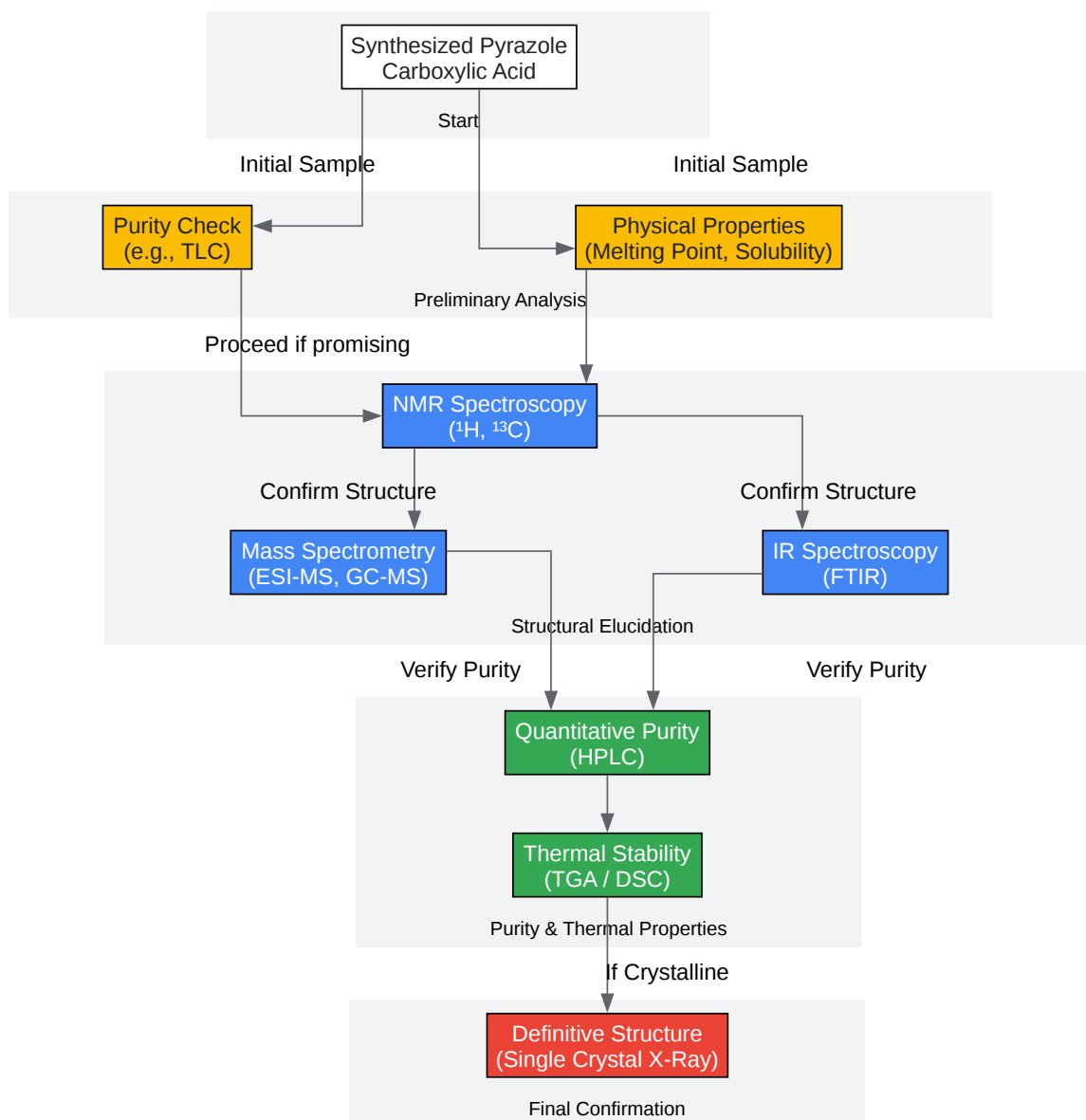


Figure 1: General workflow for the characterization of a novel pyrazole carboxylic acid.

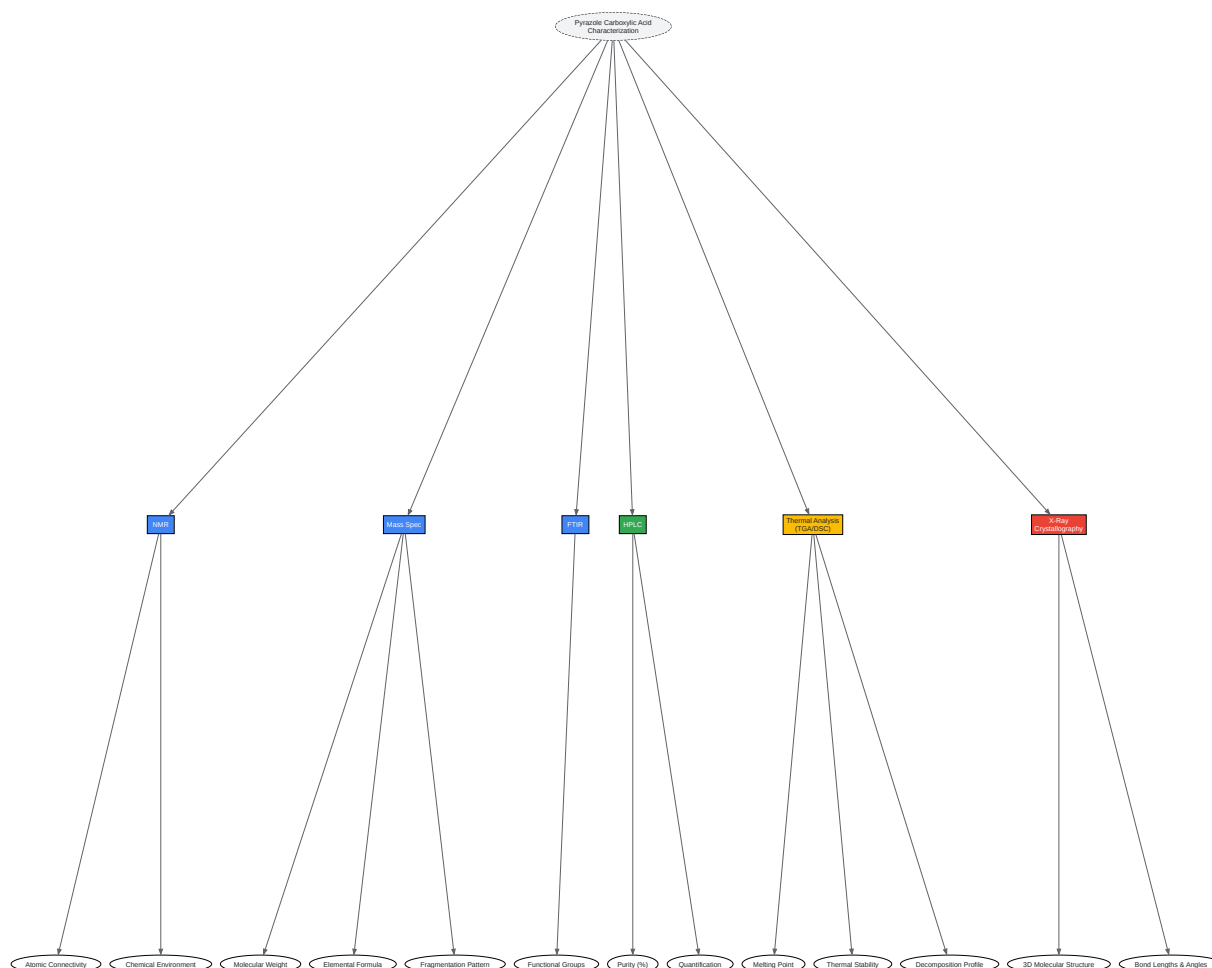


Figure 2: Relationship between analytical techniques and the information obtained.

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